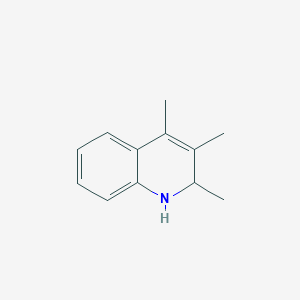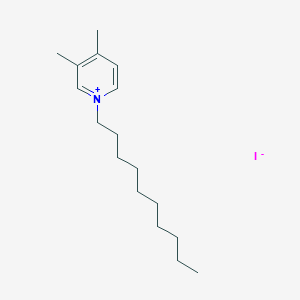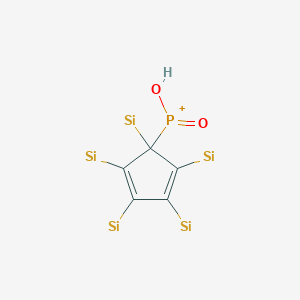![molecular formula C15H18N4O2 B14391923 N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea CAS No. 89560-51-0](/img/structure/B14391923.png)
N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a diethylamino group and a phenyl group substituted with a pyrazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea typically involves the reaction of an appropriate isocyanate or carbamoyl chloride with a substituted amine. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which is then reacted with diethylamine . This method, while effective, is not environmentally friendly due to the use of phosgene, a toxic and hazardous reagent.
Industrial Production Methods
In industrial settings, the synthesis of N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea may involve more scalable and safer methods. For instance, catalyst-free and scalable synthesis methods have been developed to produce N-substituted ureas . These methods often involve the use of alternative reagents and conditions that minimize environmental impact and improve safety.
化学反応の分析
Types of Reactions
N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted urea derivatives.
科学的研究の応用
N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea include other urea derivatives such as N,N’-dimethylurea and benzamide derivatives .
Uniqueness
What sets N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea apart from similar compounds is its unique combination of a diethylamino group and a pyrazinone-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
89560-51-0 |
|---|---|
分子式 |
C15H18N4O2 |
分子量 |
286.33 g/mol |
IUPAC名 |
1,1-diethyl-3-[4-(6-oxo-1H-pyrazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C15H18N4O2/c1-3-19(4-2)15(21)18-12-7-5-11(6-8-12)13-9-17-14(20)10-16-13/h5-10H,3-4H2,1-2H3,(H,17,20)(H,18,21) |
InChIキー |
AYTCCMUXGXTAPH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)

![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)
![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)

![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)


![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)


